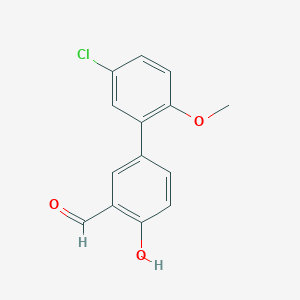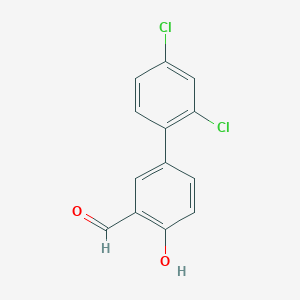
6-(2,3-Dichlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% is a phenolic compound that has been widely studied for its various applications in scientific research. It is a white crystalline solid with a molecular weight of 258.21 g/mol and is soluble in ethanol and methanol. 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has a variety of uses in scientific research, ranging from synthesis methods to biochemical and physiological effects.
Applications De Recherche Scientifique
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of diverse organic compounds, such as 4-chloro-6-hydroxy-2-methyl-3-pyridinone, which is a potential inhibitor of the enzyme dihydrofolate reductase. It has also been used to synthesize polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate), which has potential applications in biodegradable plastics. Furthermore, 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been used in the synthesis of other compounds, such as 2,3-dichloro-4-hydroxybenzoic acid, which has potential applications in the treatment of fungal infections.
Mécanisme D'action
The mechanism of action of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the synthesis of polysaccharides, such as cellulose, in bacteria and fungi. This inhibition of polysaccharide synthesis results in the inhibition of the growth and proliferation of these organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% have yet to be fully elucidated. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties. Additionally, it has been shown to inhibit the synthesis of polysaccharides in bacteria and fungi, suggesting that it may have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in common organic solvents, such as ethanol and methanol. Additionally, it is stable at room temperature and is not toxic or corrosive. However, it is important to note that 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has limited solubility in water and is not suitable for use in aqueous solutions.
Orientations Futures
Given the potential applications of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95%, there are numerous future directions for research. Further research could be conducted to elucidate the mechanism of action of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% and to explore its potential applications in the treatment of fungal infections. Additionally, research could be conducted to explore the potential of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% as an inhibitor of polysaccharide synthesis in bacteria and fungi. Finally, research could be conducted to explore the potential of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% as a potential inhibitor of the enzyme dihydrofolate reductase.
Méthodes De Synthèse
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% can be synthesized through a two-step reaction. In the first step, a solution of 2,3-dichlorophenol in ethanol is treated with aqueous sodium hydroxide and heated to reflux for two hours. This reaction results in the formation of 2,3-dichloro-4-hydroxybenzaldehyde. In the second step, the aldehyde is reacted with formic acid in the presence of an acidic catalyst, such as p-toluenesulfonic acid, to form 6-(2,3-dichlorophenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
3-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-16)13(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQCYAGAXRNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685277 |
Source


|
| Record name | 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261944-82-4 |
Source


|
| Record name | 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














